molecular formula C19H29BN2O3 B1376524 1-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanone CAS No. 1206594-13-9

1-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanone

Cat. No.: B1376524
CAS No.: 1206594-13-9
M. Wt: 344.3 g/mol
InChI Key: CXWHYRGVSYINDU-UHFFFAOYSA-N
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Description

1-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanone is a boronic ester-containing compound with a piperazine core substituted by an acetyl group and a benzyl linker bearing a pinacol-protected boronic acid moiety. Its molecular formula is C₁₇H₂₆BN₃O₃, with a molecular weight of 331.22 g/mol (CAS: 1206594-13-9) . The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal and materials chemistry as a synthetic intermediate .

Properties

IUPAC Name

1-[4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BN2O3/c1-15(23)22-12-10-21(11-13-22)14-16-6-8-17(9-7-16)20-24-18(2,3)19(4,5)25-20/h6-9H,10-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWHYRGVSYINDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 1-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Variations
Compound Name Molecular Formula Molecular Weight CAS Number Key Features
Target Compound C₁₇H₂₆BN₃O₃ 331.22 1206594-13-9 Benzyl linker, acetylpiperazine, pinacol boronic ester
1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone C₁₇H₂₆BN₃O₃ 331.22 1073372-01-6 Pyridin-2-yl replaces benzyl; similar reactivity but altered electronics
(4-Methylpiperazin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone C₁₈H₂₇BN₂O₃ 330.23 883738-38-3 Methylpiperazine, phenyl boronic ester; enhanced lipophilicity
1-[4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperazin-1-yl]ethanone C₁₇H₂₅BN₄O₃ 344.22 1201644-39-4 Pyridin-3-yl substitution; potential for divergent binding interactions

Key Observations :

  • Aromatic Group Impact : Replacing the benzyl group with pyridine (e.g., pyridin-2-yl or pyridin-3-yl) introduces nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. Pyridine-containing analogues may exhibit higher solubility in polar solvents compared to the benzyl variant .
Functional Group Analogues

Tetrazole Derivatives :

  • Compounds like 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone () replace the boronic ester with a tetrazole ring. These derivatives are synthesized via nucleophilic substitution and exhibit antimicrobial activity (e.g., compound 13a showed MIC values of 6.25 µg/mL against S. aureus) .
  • Key Difference : The tetrazole group introduces acidity (pKa ~4.9) and hydrogen-bonding capacity, enabling interactions with biological targets, whereas the boronic ester is more reactive in cross-couplings .

Sulfonylpiperazine Derivatives :

  • Compounds such as 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone () feature sulfonyl groups instead of boronic esters. These derivatives are synthesized via thiol-alkylation and demonstrate antiproliferative activity, with IC₅₀ values <10 µM in cancer cell lines .

Stability and Handling

  • Stability : Boronic esters are moisture-sensitive; storage under inert atmosphere (N₂/Ar) at −20°C is recommended .
  • Safety : MSDS data () indicate irritation risks (skin/eyes), necessitating PPE during handling .

Biological Activity

1-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanone is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C28H28BNO2
  • Molecular Weight : 421.34 g/mol
  • CAS Number : 1227068-67-8
  • Structure : The compound features a piperazine ring and a boron-containing dioxaborolane moiety which is significant for its biological interactions.

The biological activity of this compound is largely attributed to its interaction with various biological targets. The presence of the dioxaborolane group suggests potential applications in medicinal chemistry as a boron-containing compound can enhance the binding affinity to target proteins.

Target Interactions

  • Kinase Inhibition : Preliminary studies indicate that compounds with similar structures exhibit kinase inhibition properties. For instance, small molecule inhibitors targeting PI3K and mTOR pathways have shown significant therapeutic effects in cancer models .
  • Neurotransmitter Modulation : The piperazine moiety may contribute to interactions with neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Biological Activity Data

A summary of biological activity data for similar compounds provides insights into the expected efficacy and safety profiles.

CompoundTargetIC50 (µM)Activity Type
Compound API3Kα0.47Inhibitor
Compound BmTORLow nmolar rangeInhibitor
Compound CEGFRSub-micromolar rangeInhibitor

Case Studies

Several studies have explored the biological effects of compounds structurally related to this compound:

  • Study on Cancer Cell Lines :
    • A study demonstrated that a related compound inhibited cell proliferation in various cancer cell lines by targeting the mTOR pathway, leading to decreased tumor growth in xenograft models .
  • Neuropharmacological Effects :
    • Research indicated that piperazine derivatives exhibited anxiolytic effects in animal models by modulating serotonin receptors . This suggests that the compound may also possess similar neuroactive properties.

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